(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one
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Overview
Description
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- A study by Ghorbanloo and Alamooti (2017) described the use of a related compound, encapsulated in zeolite Y, as a catalyst for the oxidation of primary alcohols and hydrocarbons. This material exhibited high catalytic activity and stability, with potential for reuse in subsequent reactions (Ghorbanloo & Alamooti, 2017).
Biological Activities
- Shah (2014) conducted a study focusing on the synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, demonstrating significant antimicrobial activity against various bacteria and fungi (Shah, 2014).
- Bolakatti et al. (2020) synthesized a series of compounds including benzo[d]thiazolyl substituted-2-quinolone hybrids, which showed notable anticancer activity. These compounds particularly displayed significant effects against MCF-7 and WRL68 cancer cells (Bolakatti et al., 2020).
Applications in Material Science
- Mohamed et al. (2020) researched thiazole azodyes containing a sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics. This study highlighted the application of these compounds in textile finishing, providing UV protection and antibacterial benefits (Mohamed et al., 2020).
Alzheimer's Disease Research
- Telpoukhovskaia et al. (2015) synthesized derivatives including a compound related to benzo[d]thiazol-2-yl, used for studying interactions with amyloid-beta protein fibrils in the context of Alzheimer's disease research. The study demonstrated the compound's ability to permeate into cells used as a mimic for the blood-brain barrier (Telpoukhovskaia et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown promising results in anticonvulsant evaluations .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms by interfering with folic acid production . In the context of anticonvulsant activity, these compounds have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the pathways related to folic acid production in microorganisms and the functioning of various receptors in the case of epilepsy .
Result of Action
Based on the known activities of benzothiazole derivatives, it can be inferred that the compound likely inhibits the growth of microorganisms and modulates the activity of various receptors related to epilepsy .
properties
IUPAC Name |
2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(2-methylpropyl)carbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12(2)11-16(18-19(25)13-7-3-4-8-14(13)20(18)26)23-24-21-22-15-9-5-6-10-17(15)27-21/h3-10,12,25H,11H2,1-2H3,(H,22,24)/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGHFBAPMIDOA-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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